

Application Notes and Protocols for the Synthesis of O-Nicotinoylcholine Chloride

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Compound of Interest

Compound Name: Nicotinoyl chloride

Cat. No.: B078323

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These application notes provide detailed protocols for the synthesis of O-Nicotinoylcholine Chloride, a compound with potential pharmaceutical applications as a vasodilating agent.^[1] The following sections describe various methods of synthesis, present key quantitative data in a structured format, and include diagrams of the synthetic workflows and the relevant biological signaling pathway.

Data Presentation

The following table summarizes the quantitative data from the different synthesis methods described in the experimental protocols.

Method	Starting Materials	Key Reagents	Solvent	Yield (%)	Melting Point (°C)
1	Nicotinic acid-beta-iodoethylester, Trimethylamine	Silver Chloride	Acetone, Water-Methanol	-	205-206
2	Nicotinic acid-N,N-dimethylamino ethyl ester, Methyl iodide	Silver Chloride	Ethyl ether, Water-Methanol	96 (iodide intermediate)	205-206
3	Nicotinic acid chloride hydrochloride, Choline chloride	Pyridine	-	38	213-214 (hydrochloride salt)
4	O-nicotinoylcholine chloride hydrochloride	Sodium carbonate	Water	98	200

Experimental Protocols

Method 1: From Nicotinic acid-beta-iodoethylester

This method involves a two-step process starting with the synthesis of O-nicotinoylcholine iodide, which is then converted to the chloride salt.

Step 1: Synthesis of O-nicotinoylcholine iodide

- Dissolve 4 grams (14 millimols) of nicotinic acid-beta-iodoethylester in 10 milliliters of absolute acetone.

- React the solution with an excess (51 millimols) of trimethylamine.
- After approximately 30 minutes, O-nicotinoylcholine iodide will begin to precipitate.
- Filter the precipitate and purify by recrystallizing twice from ethanol. The resulting O-nicotinoylcholine iodide has a melting point of 199-200°C.^[1]

Step 2: Conversion to O-nicotinoylcholine chloride

- Dissolve 1 gram (3 millimols) of the purified O-nicotinoylcholine iodide in 20 milliliters of a 1:1 mixture of water and methanol.
- Add 2.2 grams (15 millimols) of freshly precipitated and washed silver chloride to the solution.
- Shake the mixture at room temperature for several days.
- Remove the precipitated silver iodide by filtration.
- Evaporate the residual solution to obtain the crude product.
- Recrystallize the residue twice with ethanol-ether to yield pure O-nicotinoylcholine chloride with a melting point of 205-206°C.^[1]

Method 2: From Nicotinic acid-N,N-dimethylamino ethyl ester

This protocol also proceeds through an iodide intermediate.

Step 1: Synthesis of O-nicotinoylcholine iodide

- Prepare a solution of nicotinic acid-N,N-dimethylamino ethyl ester in ethyl ether.
- Carefully add an equivalent amount of methyl iodide to the solution. O-nicotinoylcholine iodide will begin to crystallize after a short period.
- Allow the reaction to proceed to completion over approximately 2 hours.

- Separate the crystals by filtration and recrystallize them three times from ethanol. This yields O-nicotinoylcholine iodide with a melting point of 199-200°C and an average yield of 96%.^[1]

Step 2: Conversion to O-nicotinoylcholine chloride

- Follow the same procedure as in Step 2 of Method 1 to convert the iodide salt to the chloride salt.^[1]

Method 3: Direct Synthesis of O-nicotinoylcholine chloride hydrochloride

This method allows for the direct synthesis of the hydrochloride salt of O-nicotinoylcholine chloride.

- Combine equivalent amounts of nicotinic acid chloride hydrochloride, choline chloride, and pyridine.^[2]
- Heat the mixture with intensive stirring up to 70°C until the reaction product melts into a homogeneous mass.^[3]
- After cooling, treat the reaction product with absolute ethanol. The hydrochloride of O-nicotinoylcholine chloride is insoluble in ethanol and will precipitate.
- Purify the residue by recrystallization from dilute ethanol. Activated carbon may be added for decolorization if desired.
- The resulting O-nicotinoylcholine chloride hydrochloride has a melting point of 213-214°C, with a yield of 38%.^[1]

Method 4: Preparation of O-nicotinoylcholine chloride from its Hydrochloride Salt

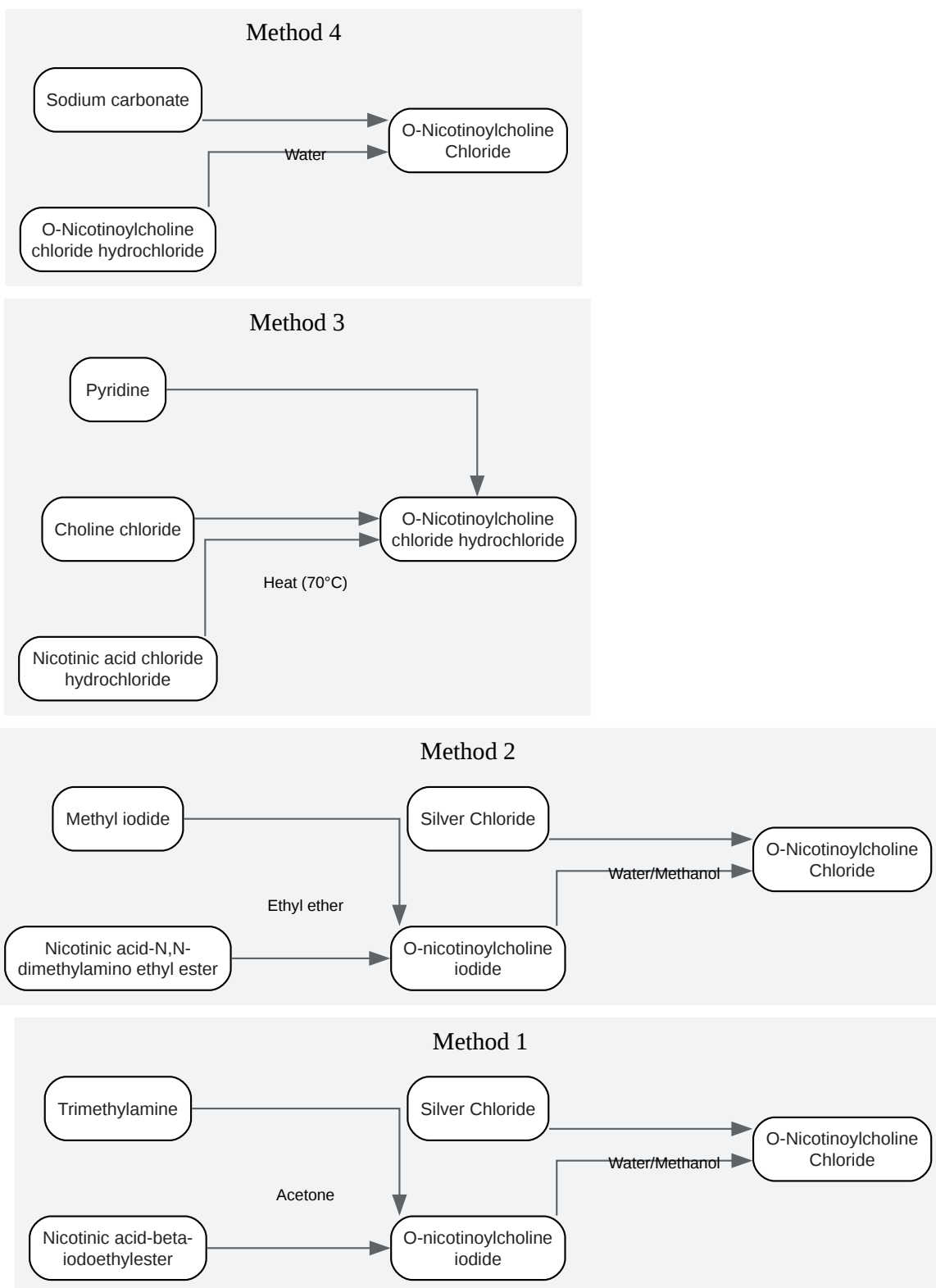
This protocol describes the conversion of the hydrochloride salt to the free base chloride.

- Dissolve 55.2 grams (0.196 mol) of O-nicotinoylcholine chloride hydrochloride in 500 milliliters of distilled water.

- Prepare a solution of 10.38 grams (0.098 mol) of pure sodium carbonate in 115 milliliters of water.
- Add the sodium carbonate solution dropwise to the O-nicotinoylcholine chloride hydrochloride solution, carefully monitoring the pH to ensure it does not exceed 5.9.
- After 30 minutes, evaporate the water in vacuo.
- To the resulting crystalline residue, add 200 milliliters of absolute ethanol and filter the solution through Celite to remove any undissolved sodium chloride.
- Add 20 milliliters of absolute ether to the alcoholic solution to precipitate the product.
- Filter the precipitated crystals and dry in vacuo for 24 hours. This method yields 46.8 grams (98% yield) of O-nicotinoylcholine chloride with a melting point of 200°C.[\[1\]](#)

Visualizations

Experimental Workflows

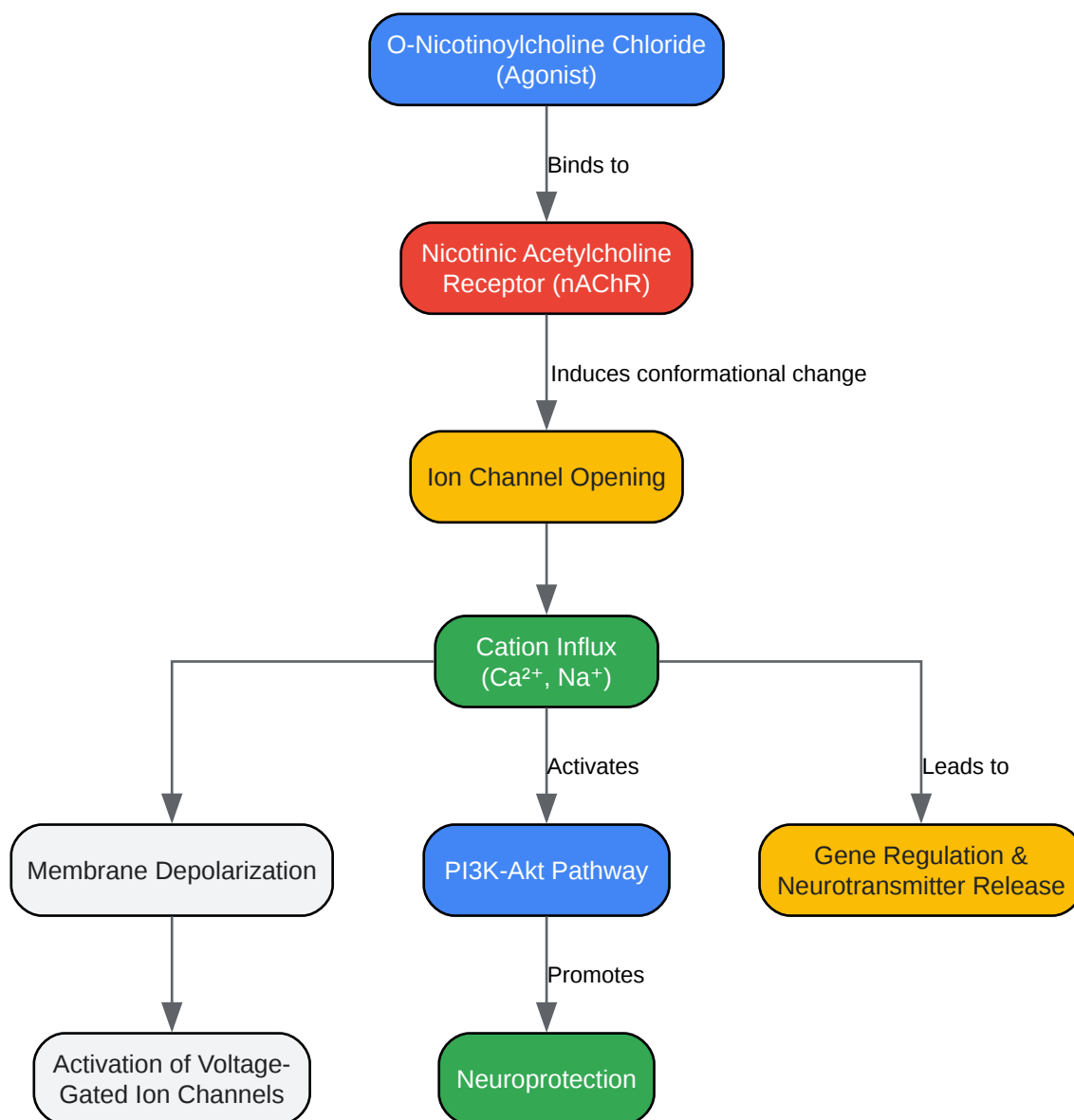


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Caption: Synthetic routes to O-Nicotinoylcholine Chloride.

Signaling Pathway

O-Nicotinoylcholine Chloride is an agonist of the nicotinic acetylcholine receptor (nAChR).[4] The binding of an agonist to the nAChR triggers a signaling cascade that is crucial in both the central and peripheral nervous systems.[4] This pathway is involved in processes such as neuroprotection.[2][5]



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Caption: Nicotinic Acetylcholine Receptor (nAChR) signaling pathway.

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